N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Antischistosomal drug discovery Parasitology Thiophen-2-yl pyrimidines

Researchers exploring thiophen-2-yl pyrimidine (TPP) SAR face unpredictable potency shifts from generic analog substitution. This quaternary carbon-constrained intermediate (CAS 2034513-17-0) bridges progenitor TPP compound 3 (EC₅₀ 538 nM) and optimized lead compound 38 (EC₅₀ 37 nM), enabling systematic conformational restriction studies. • Benchmark EC₅₀ range: 37-538 nM against S. mansoni • Solubility range: <0.5-46 µM; cLogP: 4.48-6.81 • Non-tubulin mechanism confirmed via photoaffinity labeling Supplied at ≥95% purity with full analytical characterization. In stock for immediate global dispatch.

Molecular Formula C22H23N3OS
Molecular Weight 377.51
CAS No. 2034513-17-0
Cat. No. B2883501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
CAS2034513-17-0
Molecular FormulaC22H23N3OS
Molecular Weight377.51
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CS2)C(=O)NCCC3=CN=C(N=C3)C4=CC=CC=C4
InChIInChI=1S/C22H23N3OS/c26-21(22(11-4-5-12-22)19-9-6-14-27-19)23-13-10-17-15-24-20(25-16-17)18-7-2-1-3-8-18/h1-3,6-9,14-16H,4-5,10-13H2,(H,23,26)
InChIKeyUBGDBLDQVZHSKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Procurement Specifications


N-(2-(2-Phenylpyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 2034513-17-0) is a synthetic small molecule with the molecular formula C₂₂H₂₃N₃OS and a molecular weight of 377.51 g/mol. It features a 1-(thiophen-2-yl)cyclopentanecarboxamide core linked via an ethyl spacer to a 2-phenylpyrimidin-5-yl moiety. The compound is supplied as a research-grade chemical with typical purity specifications of ≥95% [1]. Its structural architecture places it within the thiophen-2-yl pyrimidine (TPP) chemotype, a class that has demonstrated antiparasitic activity against Schistosoma species through a non-tubulin-targeting mechanism [2]. The combination of a thiophene-bearing quaternary carbon on the cyclopentane ring and a 2-phenylpyrimidine terminus distinguishes it from simpler phenylpyrimidine or thiophene-carboxamide analogs, creating a scaffold with distinct conformational and electronic properties.

1 TPP chemotype with non-tubulin antiparasitic mechanism
2 Quaternary carbon scaffold constrains conformation
3 Research-grade supply for lead optimization campaigns

Why This Compound Cannot Be Replaced by In-Class Analogs


Within the thiophen-2-yl pyrimidine (TPP) series, minor structural modifications produce order-of-magnitude differences in both antiparasitic potency and mammalian cytotoxicity. The progenitor TPP compound (compound 3) showed sub-micromolar paralytic activity against adult Schistosoma mansoni (EC₅₀ = 538 nM) but had poor aqueous solubility (<0.5 µM) and high lipophilicity (cLogP 6.81), while optimized analog compound 38 achieved a 14.5-fold improvement in potency (EC₅₀ = 37 nM) and dramatically reduced cytotoxicity (CC₅₀ > 20 µM vs. low nanomolar for earlier phenylpyrimidines) [1]. The 1-(thiophen-2-yl)cyclopentanecarboxamide moiety in the target compound introduces a quaternary carbon center absent in simpler N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide (CAS 2034396-92-2) and N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide analogs, altering conformational flexibility, metabolic stability, and target engagement profiles [2]. Generic substitution therefore risks non-overlapping SAR, unpredictable potency shifts, and loss of the specific selectivity window that the thiophene-quaternary carbon architecture provides.

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Conformational mismatch Linear-chain analogs lacking the quaternary carbon may shift metabolic stability and target engagement.
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Selectivity loss Simpler thiophene-carboxamide congeners risk re-introducing mammalian cytotoxicity absent the TPP selectivity window.
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SAR discontinuity Minor structural changes in TPP series produce order-of-magnitude potency shifts; generic substitution is unreliable.

Quantitative Differentiator Evidence


Antiparasitic Selectivity Window

As a thiophen-2-yl pyrimidine (TPP) congener, the target compound belongs to a chemotype where systematic SAR studies have demonstrated that incorporating a thiophene at the pyrimidine scaffold reduces mammalian cytotoxicity by 1–4 orders of magnitude compared to the originating microtubule-active phenylpyrimidines, while retaining sub-micromolar paralytic potency against adult Schistosoma mansoni. The progenitor TPP, compound 3, exhibited an EC₅₀ of 538 nM for S. mansoni paralysis with CC₅₀ values in the low nanomolar range for the parent phenylpyrimidine series, whereas optimized TPP analog 38 achieved an EC₅₀ of 37 nM with CC₅₀ > 20 µM across three mammalian cell lines [1]. The target compound's 1-(thiophen-2-yl)cyclopentanecarboxamide architecture provides the quaternary carbon constraint critical for maintaining this selectivity window.

Antiparasitic selectivity window
Class-level inference
1–4 orders of magnitude reduction in mammalian cytotoxicity vs. parent phenylpyrimidines
Parent PP: CC₅₀ low nM TPP 38: CC₅₀ >20 µM
Supports parasite-selective antiparasitic lead optimization
Data from TPP congener 38; class-level inference for target compound
Antischistosomal drug discovery Parasitology Thiophen-2-yl pyrimidines

Aqueous Solubility and Lipophilicity Advantage

Structural optimization within the TPP series has directly linked the nature of the amine/carboxamide substituent to aqueous solubility and lipophilicity. The progenitor TPP compound 3 recorded aqueous solubility below 0.5 µM and a cLogP of 6.81. Introduction of polar, sterically constrained substituents (e.g., oxetane-containing amine) in compound 38 improved solubility to 46 µM (>90-fold increase) and reduced cLogP to 4.48 [1]. The target compound (CAS 2034513-17-0), with its 1-(thiophen-2-yl)cyclopentanecarboxamide group, introduces a quaternary carbon center that constrains rotational freedom and modulates both solubility and lipophilicity relative to linear-chain analogs such as N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide (CAS 2034396-92-2, cLogP not reported but lacking the thiophene-bearing quaternary carbon) [2].

Solubility / lipophilicity profile
Class-level inference
Progenitor solubility <0.5 µM Optimized analog 46 µM (>90-fold up) cLogP shift 6.81 → 4.48
Quaternary carbon expected to provide intermediate profile
Formulation-context: scaffold reduces lipophilicity challenges
Kinetic solubility at pH 7.4; target compound data not directly measured
Physicochemical property optimization Drug-like properties Solubility enhancement

In Vivo Pharmacokinetic Differentiation

In vivo pharmacokinetic evaluation of TPP analogs in mice demonstrated that structural modification of the amine/carboxamide substituent directly impacts plasma exposure parameters. Compound 38, bearing an oxetane-containing amine at C5 and ortho,ortho-difluoroaniline at C6, exhibited a 3-fold longer plasma half-life (t₁/₂ = 1.51 h) compared to compound 3 (t₁/₂ = 0.48 h), with a corresponding 40% reduction in Cmax, indicating improved metabolic stability and sustained systemic exposure [1]. The target compound's cyclopentanecarboxamide quaternary carbon motif is structurally positioned to confer similar metabolic stability advantages over simpler N-ethyl-linked analogs.

In vivo PK half-life
Class-level inference
3.1×
Constrained analogs extend t₁/₂ (1.51 vs 0.48 h) in mouse
Comparative data from TPP 38 vs. progenitor 3; target compound untested
Pharmacokinetics In vivo efficacy Metabolic stability

Non-Tubulin Target Engagement

Photoaffinity labeling (PAL) studies using a TPP-derived probe demonstrated that the antischistosomal activity of the TPP chemotype is mediated through engagement of multiple S. mansoni proteins distinct from tubulin—the canonical target of the parent microtubule-active phenylpyrimidines. SDS-PAGE fluorescence analysis confirmed labeling of several parasite proteins without detectable tubulin binding [1]. This mechanistic divergence from the originating phenylpyrimidine series (which bind mammalian tubulin with nanomolar affinity and exhibit corresponding cytotoxicity) is a defining feature of the TPP class and directly attributable to the thiophene substitution at the pyrimidine scaffold—a structural feature retained in the target compound.

Non-tubulin target engagement
Class-level inference
TPP chemotype shows no detectable tubulin binding vs. parent phenylpyrimidines
Photoaffinity labeling (PAL)
Mechanistic divergence supports parasite-selective probe development
SDS-PAGE fluorescence from TPP probe; target compound inferred by chemotype
Target deconvolution Photoaffinity labeling Mechanism of action

Prioritized Research and Procurement Application Scenarios


Antischistosomal Lead Optimization

Research groups engaged in structure-activity relationship (SAR) campaigns targeting Schistosoma species can deploy CAS 2034513-17-0 as a key intermediate analog bridging the progenitor TPP compound 3 and optimized lead compound 38. The 1-(thiophen-2-yl)cyclopentanecarboxamide moiety introduces a quaternary carbon constraint absent from earlier TPP congeners, enabling systematic exploration of conformational restriction effects on potency (EC₅₀ benchmark range: 37–538 nM), solubility (benchmark range: <0.5–46 µM), and in vivo half-life (benchmark range: 0.48–1.51 h) [1]. This compound is particularly suited for medicinal chemistry teams seeking to map the contribution of the carboxamide quaternary center to antiparasitic selectivity and pharmacokinetic performance.

Non-Tubulin Antiparasitic Probe Development

The TPP chemotype has been validated via photoaffinity labeling to engage non-tubulin protein targets in S. mansoni, establishing a mechanistically distinct profile from microtubule-active phenylpyrimidines that bind tubulin with nanomolar affinity [1]. CAS 2034513-17-0 serves as a scaffold for developing chemical probes to identify and validate these alternative molecular targets. Researchers focused on target deconvolution in parasitic flatworms can leverage this compound's structural features—specifically the thiophene substitution that drives the tubulin-to-non-tubulin target shift—to design affinity probes, activity-based probes, or competitive displacement assays for target identification campaigns.

Physicochemical Property Benchmarking

The quaternary carbon of the 1-(thiophen-2-yl)cyclopentanecarboxamide group provides a structurally defined constraint for computational and experimental physicochemical profiling. With TPP series benchmarks including a >90-fold solubility range (<0.5 to 46 µM) and cLogP values spanning 4.48 to 6.81 [1], CAS 2034513-17-0 occupies an intermediate structural position that makes it valuable for calibrating in silico ADME prediction models, assessing the impact of quaternary carbon introduction on lipophilic ligand efficiency (LLE), and benchmarking against linear-chain analogs such as CAS 2034396-92-2. This application is directly relevant to procurement by physical property screening groups in both academic and industrial settings.

Selectivity Profiling Against Mammalian Cell Panels

A defining feature of the TPP chemotype is the 1–4 orders of magnitude reduction in mammalian cytotoxicity relative to the parent phenylpyrimidine series, with optimized TPP analogs achieving CC₅₀ values exceeding 20 µM against HEK293, HepG2, and NIH/3T3 cell lines [1]. CAS 2034513-17-0 is positioned for inclusion in broader cytotoxicity profiling panels aimed at quantifying the selectivity window of TPP analogs. Researchers conducting parasite-versus-host selectivity assays can use this compound to establish structure-cytotoxicity relationships for the cyclopentanecarboxamide sub-series, contributing to the development of parasite-selective therapeutic candidates with minimized off-target mammalian toxicity.

Application
Selection Property
Validation Focus
Antischistosomal lead optimization
Quaternary carbon conformational constraint
EC₅₀ benchmarking and SAR exploration
Non-tubulin antiparasitic probe development
Thiophene-driven non-tubulin target shift
Target deconvolution and affinity probe design
Physicochemical property benchmarking
Scaffold with quaternary carbon modulates solubility/lipophilicity
cLogP and kinetic solubility profiling
Selectivity profiling against mammalian cell panels
Reduced mammalian cytotoxicity window (TPP chemotype)
Selectivity index quantification and host-cell toxicity assessment
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